3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid

Stereochemistry Michael acceptor Structural biology

Procure the defined E-isomer (CAS 327105-83-9) for reproducible covalent screening. Unlike saturated analogs (CAS 342022-07-5), this compound's α,β-unsaturated acid serves as a Michael acceptor for irreversible cysteine targeting. The 4-ethoxy-2-oxoethyl substituent on the thiazole ring is a hydrolyzable ester prodrug handle, enabling a 'buy one, get two' strategy: purchase a single ester and generate the more polar diacid in-house to explore both lipophilic and hydrophilic SAR space. This avoids separate procurement of multiple analogs. The stereochemically pure E-configuration ensures batch-to-batch consistency for co-crystallization and docking studies, eliminating the Z-isomer contamination risk seen with unsubstituted analogs (CAS 19789-91-4). With a lead-like MW of 284.29 and XLogP3 of 0.4, it is fully Lipinski and Veber compliant, making it an ideal starting point for lead optimization. Order today to accelerate your covalent fragment library build-out.

Molecular Formula C11H12N2O5S
Molecular Weight 284.29
CAS No. 327105-83-9
Cat. No. B2596154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid
CAS327105-83-9
Molecular FormulaC11H12N2O5S
Molecular Weight284.29
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)C=CC(=O)O
InChIInChI=1S/C11H12N2O5S/c1-2-18-10(17)5-7-6-19-11(12-7)13-8(14)3-4-9(15)16/h3-4,6H,2,5H2,1H3,(H,15,16)(H,12,13,14)/b4-3+
InChIKeyLAVXKCFWJZRZBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid (CAS 327105-83-9): Structural and Procurement Baseline


3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid (CAS 327105-83-9) is a synthetic thiazole derivative with the molecular formula C₁₁H₁₂N₂O₅S and a molecular weight of 284.29 g/mol [1]. The compound features a 1,3-thiazole core substituted at the 4-position with an ethoxy-2-oxoethyl (ethyl acetate) group and at the 2-position via a carbamoyl linker to a prop-2-enoic acid moiety in the defined E-configuration [1]. It is cataloged within the Enamine screening collection as EN300-205216 and is commercially available from multiple suppliers at 95% purity . The compound serves primarily as a synthetic building block and screening candidate in early-stage drug discovery, with its structural features—including the α,β-unsaturated carboxylic acid Michael acceptor and the hydrolyzable ethyl ester—offering distinct reactivity handles for further derivatization [1].

Why In-Class Thiazole-Carbamoyl Analogs Cannot Substitute for 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid


The thiazole-carbamoyl-propenoic acid scaffold encompasses a range of analogs that differ critically in substitution pattern, oxidation state, and stereochemistry, each of which can dictate distinct reactivity profiles, target engagement, and downstream synthetic utility. The target compound is differentiated by three non-interchangeable features: (i) the defined E-configuration of the α,β-unsaturated carboxylic acid, confirmed by its IUPAC designation as (2E)-4-{[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid [1]; (ii) the 4-(2-ethoxy-2-oxoethyl) substituent on the thiazole ring, which provides both a hydrolyzable ester prodrug handle and increased lipophilicity relative to unsubstituted analogs [1]; and (iii) the combined presence of a Michael acceptor (enone system) and a masked carboxylic acid, enabling covalent binding modes not available to the saturated propanoic acid analog (CAS 342022-07-5) [2]. These structural distinctions mean that substituting a closely related analog—even one sharing the thiazole-carbamoyl core—may alter pharmacokinetic properties, reactivity toward biological nucleophiles, or suitability for specific synthetic sequences.

Quantitative Differentiation Evidence for 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid Versus Closest Analogs


Stereochemical Definition: E-Configured Propenoic Acid Versus Mixed or Z-Isomer Analogs

The target compound possesses a single, defined E-configuration at the prop-2-enoic acid double bond, as confirmed by the PubChem computed property 'Defined Bond Stereocenter Count = 1' and the IUPAC designation '(2E)-4-...' [1]. In contrast, the closely related unsubstituted analog 3-(1,3-thiazol-2-ylcarbamoyl)prop-2-enoic acid (CAS 19789-91-4) is commercially supplied predominantly as the Z-isomer, (Z)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid . The E→Z stereochemical difference alters the spatial orientation of the carboxylic acid group relative to the thiazole-carbamoyl plane, which can affect hydrogen-bonding geometry in target binding pockets and the accessibility of the β-carbon for nucleophilic attack.

Stereochemistry Michael acceptor Structural biology Fragment-based drug discovery

Molecular Weight and Lipophilicity Differentiation from the Unsubstituted Thiazole Analog

The target compound (MW 284.29 g/mol, XLogP3 = 0.4) is substantially larger and more lipophilic than the unsubstituted analog 3-(1,3-thiazol-2-ylcarbamoyl)prop-2-enoic acid (CAS 19789-91-4; MW 198.2 g/mol, C₇H₆N₂O₃S, fewer heteroatom hydrogen bond acceptors) [1]. The 86.09 Da mass increase (43.4% larger) and the addition of the ethoxy-2-oxoethyl group contribute additional hydrogen bond acceptor capacity (7 vs. 4 for the unsubstituted analog) and increased rotatable bond count (7 vs. 3), placing the target compound in a distinct region of fragment-like chemical space more appropriate for lead-like rather than fragment-based screening collections [1].

Drug-likeness Lipophilicity Fragment screening Lead optimization

Reactivity Differentiation: α,β-Unsaturated Michael Acceptor Versus Saturated Propanoic Acid Analog

The target compound contains an E-configured α,β-unsaturated carboxylic acid (prop-2-enoic acid) that can function as a Michael acceptor, capable of forming covalent adducts with cysteine thiols and other biological nucleophiles [1]. Its direct saturated analog, 4-{[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid (CAS 342022-07-5; C₁₁H₁₄N₂O₅S, MW 286.31), lacks this unsaturation (propanoic acid instead of propenoic acid) and is therefore incapable of Michael addition chemistry [2]. The difference of 2 hydrogen atoms (MW Δ = 2.02 Da) belies a profound functional divergence: the target compound can engage in both non-covalent and covalent binding modes, whereas the saturated analog is restricted to non-covalent interactions only. This makes the target compound particularly relevant for covalent inhibitor discovery programs and chemical proteomics applications.

Covalent inhibitor Michael acceptor Electrophilic warhead Chemical proteomics

Synthetic Versatility: Ethyl Ester Hydrolysis Handle Versus Non-Ester Analogs

The 4-(2-ethoxy-2-oxoethyl) substituent on the thiazole ring provides a hydrolyzable ethyl ester group that can be selectively converted to the corresponding carboxylic acid under mild basic or enzymatic conditions [1]. This contrasts with analogs bearing non-hydrolyzable 4-substituents, such as (2Z)-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid (CAS 2029076-10-4; C₁₄H₁₂N₂O₄S, MW 304.32), where the 4-methoxyphenyl group is metabolically stable and cannot be readily transformed into a more polar carboxylate . The ethyl ester handle in the target compound enables late-stage diversification: hydrolysis yields a dicarboxylic acid derivative with altered physicochemical properties (increased polarity, reduced LogP, enhanced aqueous solubility), expanding the compound's utility across multiple stages of a medicinal chemistry program without requiring de novo synthesis of separate analogs.

Prodrug design Synthetic chemistry Carboxylic acid Building block utility

Recommended Application Scenarios for 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid Based on Differentiated Evidence


Covalent Fragment and Warhead-Based Inhibitor Screening

The E-configured α,β-unsaturated carboxylic acid moiety qualifies this compound for inclusion in covalent inhibitor screening libraries, where the Michael acceptor can form irreversible adducts with active-site cysteine residues. Unlike the saturated propanoic acid analog (CAS 342022-07-5), which lacks electrophilic reactivity, the target compound can be deployed in both reversible and covalent screening cascades [1]. Its moderate molecular weight (284.29 Da) and balanced lipophilicity (XLogP3 = 0.4) position it as a lead-like covalent fragment suitable for direct screening against target proteins with known nucleophilic hotspots [1].

Late-Stage Diversification via Ester Hydrolysis in SAR Campaigns

The ethyl ester at the 4-position of the thiazole ring provides a tractable synthetic handle for generating a carboxylic acid derivative through controlled hydrolysis [1]. This enables a 'buy one, get two' procurement strategy: researchers can purchase a single ester compound and generate the corresponding, more polar diacid in-house, facilitating rapid exploration of both lipophilic and hydrophilic chemical space within the same SAR series. This contrasts with analogs bearing non-hydrolyzable 4-substituents (e.g., 4-methoxyphenyl analog CAS 2029076-10-4), which require separate procurement of each substitution variant .

Thiazole-Containing Fragment Merger and Scaffold-Hopping Programs

As a defined E-isomer with a 4-(2-ethoxy-2-oxoethyl) substituent, this compound serves as a versatile intermediate for fragment merging strategies where the thiazole core is combined with additional pharmacophoric elements. The stereochemically pure E-configuration ensures reproducibility in co-crystallization studies and computational docking, avoiding the confounding effects of Z-isomer contamination that can occur with the unsubstituted analog (CAS 19789-91-4) when supplied as a mixed or predominantly Z-form [1]. The ethoxycarbonyl group also provides a spectroscopic handle (characteristic carbonyl resonance in ¹³C NMR) for monitoring reaction progress during synthetic elaboration.

Physicochemical Property-Based Lead Optimization Starting Point

With a TPSA of 134 Ų, 2 hydrogen bond donors, 7 hydrogen bond acceptors, and XLogP3 of 0.4, the compound resides in a favorable region of lead-like chemical space with good predicted oral bioavailability parameters (compliant with both Lipinski and Veber rules) [1]. This makes it a suitable starting point for lead optimization programs where maintaining drug-like physicochemical properties is a priority. Compared to the unsubstituted analog (MW 198.2), the additional 4-substituent provides a vector for further functionalization without compromising the favorable property profile.

Quote Request

Request a Quote for 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.